![molecular formula C12H18O4 B14303968 Ethyl [4-(acetyloxy)cyclohexylidene]acetate CAS No. 113931-83-2](/img/structure/B14303968.png)
Ethyl [4-(acetyloxy)cyclohexylidene]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [4-(acetyloxy)cyclohexylidene]acetate is an organic compound that belongs to the ester family. Esters are known for their pleasant aromas and are often used in fragrances and flavorings. This particular compound features a cyclohexylidene ring with an acetyloxy group and an ethyl acetate moiety, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl [4-(acetyloxy)cyclohexylidene]acetate can be synthesized through the esterification of 4-(acetyloxy)cyclohexanone with ethyl acetate in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
[ \text{4-(Acetyloxy)cyclohexanone} + \text{Ethyl acetate} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and catalysts, along with precise control of reaction conditions, ensures the consistent production of the compound on a large scale.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl [4-(acetyloxy)cyclohexylidene]acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(acetyloxy)cyclohexanone and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the acetyloxy group.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis involves heating the ester with a large excess of water containing a strong acid catalyst, while basic hydrolysis uses a strong base like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or alkoxides can be used for substitution reactions.
Major Products
Hydrolysis: 4-(Acetyloxy)cyclohexanone and ethanol.
Reduction: The corresponding alcohol.
Substitution: Products depend on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl [4-(acetyloxy)cyclohexylidene]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ethyl [4-(acetyloxy)cyclohexylidene]acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release active components that may interact with enzymes or receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparación Con Compuestos Similares
Ethyl [4-(acetyloxy)cyclohexylidene]acetate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its cyclohexylidene ring and acetyloxy group, which confer distinct chemical properties and reactivity.
Similar Compounds
Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavorings and fragrances.
Ethyl benzoate: An aromatic ester used in perfumes and as a solvent.
This compound stands out due to its unique structure, making it a valuable compound in various chemical and industrial applications.
Propiedades
| 113931-83-2 | |
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
ethyl 2-(4-acetyloxycyclohexylidene)acetate |
InChI |
InChI=1S/C12H18O4/c1-3-15-12(14)8-10-4-6-11(7-5-10)16-9(2)13/h8,11H,3-7H2,1-2H3 |
Clave InChI |
QOIZORNUTPHDSB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C1CCC(CC1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


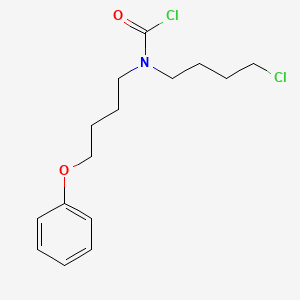
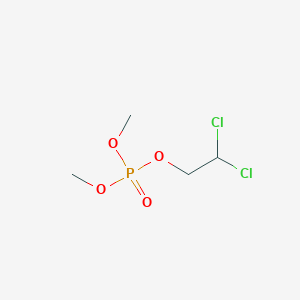
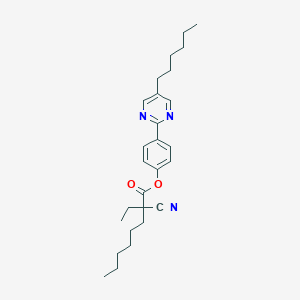
![1-Chloro-2-{[2-(2-chloroethoxy)ethoxy]methoxy}ethane](/img/structure/B14303897.png)

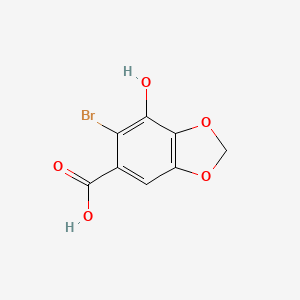
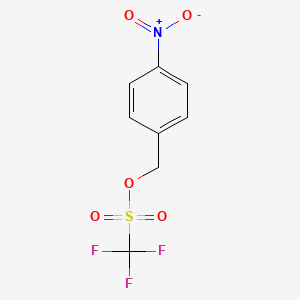
![4,4'-[(2-Hydroxyphenyl)methylene]bis(2-methylphenol)](/img/structure/B14303955.png)
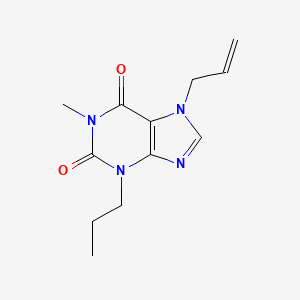
![1-(2-methoxy-1-methylethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B14303964.png)
![3-[Methoxy(phenylsulfanyl)(trimethylsilyl)methyl]-2-methylcyclopentan-1-one](/img/structure/B14303981.png)
